N,N'-bis(3-chloro-2-methylphenyl)butanediamide
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Overview
Description
N,N’-bis(3-chloro-2-methylphenyl)succinamide is an organic compound with the molecular formula C18H18Cl2N2O2 It is known for its unique chemical structure, which includes two 3-chloro-2-methylphenyl groups attached to a succinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-chloro-2-methylphenyl)succinamide typically involves the reaction of 3-chloro-2-methylaniline with succinic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N,N’-bis(3-chloro-2-methylphenyl)succinamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-chloro-2-methylphenyl)succinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions result in the replacement of chloro groups with other functional groups.
Scientific Research Applications
N,N’-bis(3-chloro-2-methylphenyl)succinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(3-chloro-2-methylphenyl)succinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(3-chlorophenyl)succinamide
- N,N’-bis(2-methylphenyl)succinamide
- N,N’-bis(4-chloro-2-methylphenyl)succinamide
Uniqueness
N,N’-bis(3-chloro-2-methylphenyl)succinamide is unique due to the presence of both chloro and methyl groups on the phenyl rings. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H18Cl2N2O2 |
---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
N,N//'-bis(3-chloro-2-methylphenyl)butanediamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-11-13(19)5-3-7-15(11)21-17(23)9-10-18(24)22-16-8-4-6-14(20)12(16)2/h3-8H,9-10H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
ALTJGQIEXHPHNF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
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